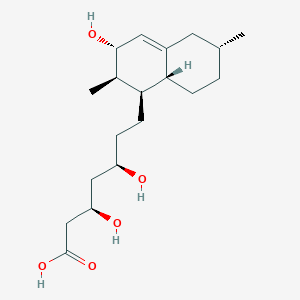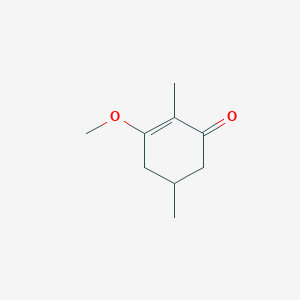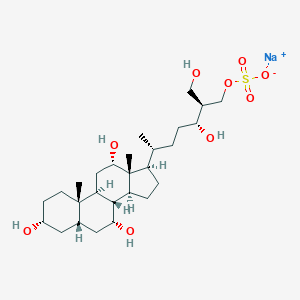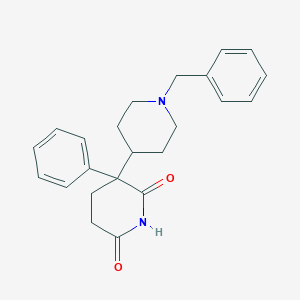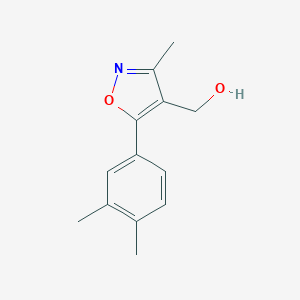
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical intermediate. DMI has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood, but it has been proposed that (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol acts by inhibiting the activity of certain enzymes involved in the biosynthesis of important biomolecules. This inhibition leads to the disruption of cellular processes and ultimately results in the observed biological activities.
Efectos Bioquímicos Y Fisiológicos
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions and pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its high yield and purity, which makes it easy to work with. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
Future research on (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol could focus on its potential use as a pharmaceutical intermediate for the development of drugs targeting infectious diseases, inflammation, and pain management. Studies could also investigate its toxicity and potential side effects to better understand its safety profile. Additionally, research could explore the synthesis of analogs of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol to optimize its biological activities and improve its pharmacological properties.
Métodos De Síntesis
The synthesis of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 3,4-dimethylphenylacetone with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then purified through recrystallization to obtain (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in high yield and purity.
Aplicaciones Científicas De Investigación
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These activities make (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol a promising candidate for drug development in the fields of infectious diseases, inflammation, and pain management.
Propiedades
Número CAS |
113841-97-7 |
|---|---|
Nombre del producto |
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3 |
Clave InChI |
OQAPKZQSPZKQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
Sinónimos |
4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



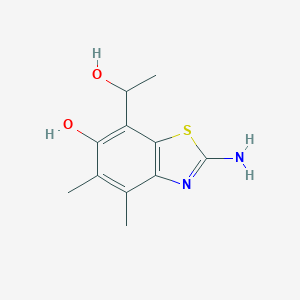
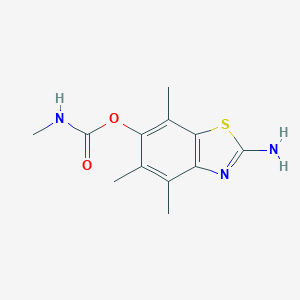
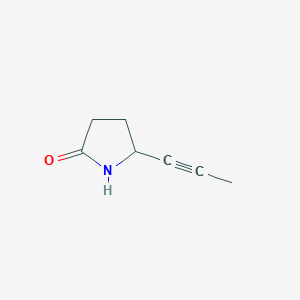
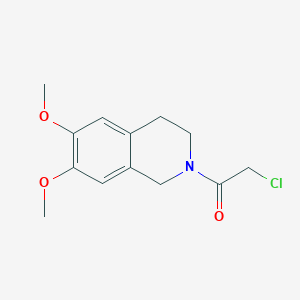
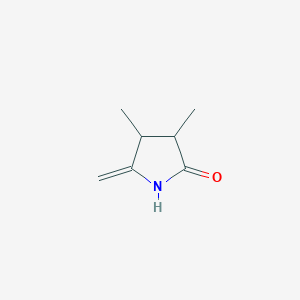
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
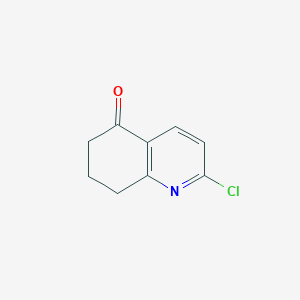
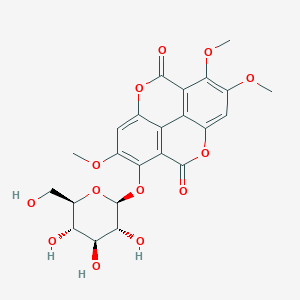
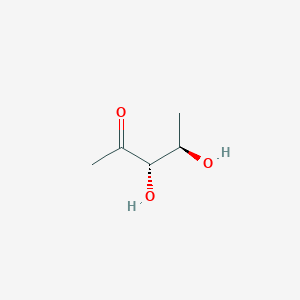
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
